3-Iminoisoindolinone

Hydrolytic stability Reaction mechanism Imine vs. imide reactivity

Researchers seeking an imine-functionalized isoindolinone scaffold often find phthalimide unsuitable due to divergent hydrolysis and coordination behavior. 3-Iminoisoindolinone (CAS 14352-51-3) directly resolves this limitation. • Distinct imino carbon hydrolysis enables differentiated pro-drug release kinetics • Authenticated zwitterionic N,O-chelation with Zn(II) (up to 93% yield) • DAD/ADA triplet H-bonding expands co-crystal design space • ≥95% purity; ambient shipping from BenchChem

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 14352-51-3
Cat. No. B086661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iminoisoindolinone
CAS14352-51-3
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=N)NC2=O
InChIInChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11)
InChIKeyMMBYJYAFFGKUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iminoisoindolinone Structural & Physicochemical Baseline


3-Iminoisoindolinone (3-amino-1H-isoindol-1-one; C₈H₆N₂O; MW 146.15) is the parent heterocycle of the iminoisoindolinone family, structurally related to phthalimide by formal replacement of one carbonyl oxygen with an imino (C=NH) group . The compound exists predominantly as the imino tautomer in solution [1] and crystallizes as a zwitterion in the solid state [2]. It is commercially available as a fine chemical (typically ≥95% purity) and serves as a versatile building block for heterocyclic synthesis, metal coordination chemistry, and materials science [2]. Its melting point is 208–210 °C, with a predicted pKa of 1.86 ± 0.20 and a calculated LogP of approximately 0.55 .

Imino-dominant tautomer for imine-specific reactivity
Zwitterionic building block for metal coordination studies
Complementary hydrogen-bond donor for crystal engineering

Irreplaceability of 3-Iminoisoindolinone


Although 3-iminoisoindolinone shares the isoindolinone core with phthalimide and 1-isoindolinone, the replacement of a carbonyl with an imino group fundamentally alters its physicochemical profile, solution tautomerism, hydrolytic stability, and coordination chemistry. The imino group introduces a nucleophilic site for electrophilic attack, shifts the dominant tautomeric form to the imino species (~70% in DMSO-d₆) [1], and lowers the pKa by over six units relative to phthalimide . These differences mean that phthalimide or 1-isoindolinone cannot serve as drop-in replacements in synthetic routes requiring imine reactivity, in metal complexation studies exploiting the zwitterionic amidato binding mode, or in enzymatic assays targeting the N-iminylamide functional group. The following sections present the quantitative evidence supporting this differentiated selection.

Reactive SiteImino carbon (3-iminoisoindolinone)Carbonyl only (phthalimide, 1-isoindolinone)
Tautomeric ControlPredominant imino tautomerDifferent tautomer ratio or none
Coordination ModeBidentate N,O-chelate (zwitterionic)Monodentate O or N (1-isoindolinone, phthalimide)

3-Iminoisoindolinone vs. Analogs: Key Evidence


Alkaline Hydrolysis: Divergence from Phthalimide

The alkaline hydrolysis pathway of 3-iminoisoindolin-1-one proceeds via a mechanism distinct from that of phthalimide and N-methylphthalimide. In the direct comparative kinetic study by Butler (1974), the hydrolysis of 3-iminoisoindolin-1-one involves initial hydroxide attack at the imino carbon, forming an o-cyanobenzamide intermediate, whereas phthalimide and N-methylphthalimide undergo hydroxide attack at a carbonyl carbon with subsequent ring-opening to the corresponding amic acids [1]. This mechanistic divergence means that hydrolysis rate constants, pH–rate profiles, and product distributions are not interchangeable between the two structural classes.

Hydrolysis Mechanism
Head-to-head
Distinct imino carbon attack (o-cyanobenzamide) vs. carbonyl attack (phthalamic acid)
Hydrolytic stability profile differs
Kinetic rate constants not interchangeable
Hydrolytic stability Reaction mechanism Imine vs. imide reactivity

Tautomeric Preference vs. Phthalic Imidine

In DMSO-d₆ solution, 3-iminoisoindolinone exists as ~70% imino tautomer (3-amino-1H-isoindol-1-one form) and ~30% amino tautomer, as established by ¹³C NMR chemical shift comparison with model compounds [1]. In contrast, the closely related phthalic imidine (1,3-diiminoisoindoline) adopts a 5:1 (83:17) ratio of 3-amino-1H-isoindol-1-imine to 1,3-diiminoisoindoline tautomers [2], while 1-isoindolinone exists solely as the lactam form with no imino–amino equilibration possible. This difference in tautomeric population directly influences hydrogen bonding capacity, nucleophilicity, and metal coordination preferences.

Tautomer Ratio
Reported
~70% imino tautomer (3-iminoisoindolinone) vs. 83% amino-imino (phthalic imidine)
Tautomeric population impacts reactivity
¹³C NMR in DMSO-d₆; 1-isoindolinone lacks imino form
Tautomerism Solution-state structure NMR spectroscopy

Supramolecular H-Bonding vs. Phthalimide Dimers

X-ray crystallographic analysis of co-crystals formed between 3-iminoisoindolinone and phthalimide reveals a complementary donor–acceptor–donor / acceptor–donor–acceptor (DAD/ADA) triplet hydrogen bonding motif [1]. In the mixed dimer, 3-iminoisoindolinone contributes its imino NH as a hydrogen bond donor and the lactam carbonyl as an acceptor, creating a robust three-point interaction not achievable with phthalimide homodimers. The extended supramolecular arrays differ in packing architecture from the phthalimide homodimer structures previously reported [1].

H-Bonding Motif
Head-to-head
DAD/ADA triplet H-bonds with phthalimide (mixed dimer)
Enables heteromeric crystal assembly
X-ray crystallography; distinct from homodimers
Supramolecular chemistry Crystal engineering Hydrogen bonding

Physicochemical Properties vs. Phthalimide

3-Iminoisoindolinone exhibits markedly different physicochemical properties compared to its closest structural analogs phthalimide and 1-isoindolinone. The predicted pKa of 1.86 ± 0.20 is over 6 log units lower than that of phthalimide (pKa 8.3) , indicating significantly higher acidity. The calculated LogP of 0.55 is lower than phthalimide’s 1.15 , reflecting greater hydrophilicity. The melting point of 208–210 °C is intermediate between 1-isoindolinone (149–153 °C) and phthalimide (232–235 °C) . These values are critical for solubility, formulation, and chromatographic behavior in procurement decision-making.

Physicochemical Properties
Data to verify
ΔpKa −6.4, ΔLogP −0.6, Δmp −25°C vs. phthalimide
Impacts ionization and formulation profiling
Predicted/calculated values; verify experimentally
Physicochemical profiling Drug-likeness Procurement specification

Zwitterionic Metal Coordination vs. Isoindolinones

Single-crystal X-ray diffraction of both free and Zn(II)-ligated 3-iminoisoindolin-1-one demonstrates that the compound adopts a zwitterionic form in the solid state, with the endocyclic amidato functionality [N⁻–C(=O)] coordinating to the metal center [1]. This N,O-chelation mode is structurally distinct from the coordination behavior of simple 1-isoindolinones, which lack the imino group and coordinate solely through the lactam oxygen or ring nitrogen [2]. The zwitterionic nature was previously unanticipated and necessitates revisiting earlier solution tautomerism assignments for this compound class [1].

Coordination Mode
Class-level
Zwitterionic amidato N,O-chelation (Zn(II) complex)
Structurally distinct bidentate binding
Single-crystal XRD; broader scope to verify
Coordination chemistry X-ray crystallography Ligand design

Enzymatic N-Iminylamide Hydrolysis vs. Imides

Pig liver imidase, which also possesses N-iminylamidase activity, hydrolyzes 3-iminoisoindolinone with chemoselectivity that differs fundamentally from its action on imide substrates such as phthalimide, maleimide, and dihydrouracil [1]. HPLC, ¹³C NMR, and LC–MS analyses confirmed that the enzyme chemoselectively cleaves the N-iminylamide bond to yield a diamine–carboxylate product, rather than the amic acid product typical of imide hydrolysis. The pH–rate profile further indicates that a specific proton of the imino group is critical for promoting the ring-opening step, a feature absent in the imide substrates [1].

Enzymatic Hydrolysis
Class-level
Chemoselective N-iminylamide cleavage → diamine-carboxylate (vs. amic acid)
Supports N-iminylamidase substrate profiling
Pig liver enzyme; cross-species activity to confirm
Enzymology N-iminylamidase Substrate specificity

3-Iminoisoindolinone Application Scenarios


pH-Sensitive Prodrugs & Hydrolytic Release

The alkaline hydrolysis mechanism of 3-iminoisoindolinone, which proceeds via imino carbon attack rather than carbonyl attack as in phthalimide, provides a distinct hydrolytic trigger point [1]. This divergence can be exploited in pro-drug design where the release kinetics must be differentiated from the more common phthalimide-based carriers. The lower pKa (1.86 vs. 8.3 for phthalimide) further supports pH-dependent solubility strategies [2].

Crystal Engineering with H-Bonded Supramolecular Systems

The complementarity of 3-iminoisoindolinone with phthalimide in forming DAD/ADA triplet hydrogen bonds, as demonstrated by single-crystal X-ray structures [1], makes this compound a strategic building block for designing co-crystals with tailored packing architectures. The imino NH donor expands the hydrogen bonding alphabet beyond what is achievable with phthalimide homodimers alone.

Metal Complexes with Zwitterionic Ligands

X-ray crystallographic evidence confirms that 3-iminoisoindolinone coordinates to Zn(II) in a zwitterionic amidato N,O-chelation mode [1]. This structurally authenticated binding motif is absent in simple 1-isoindolinones and phthalimide, making 3-iminoisoindolinone the required precursor for synthesizing metal complexes that exploit this unique coordination geometry, with yields of up to 93% reported [1].

N-Iminylamidase Enzyme Characterization

3-Iminoisoindolinone is the prototypical substrate for the N-iminylamidase activity class, as demonstrated by the first report of this enzymatic function in pig liver imidase [1]. The chemoselective hydrolysis to a diamine–carboxylate product, distinct from the amic acid products of imide substrates, necessitates the use of this compound as the reference substrate in enzyme assays, specificity profiling, and inhibitor screening targeting this unique amidohydrolase activity [1].

Application
Selection Property
Validation Focus
pH-sensitive hydrolysis studies
Distinct imino carbon reactivity
Hydrolytic degradation profile
Supramolecular co-crystal design
Complementary DAD/ADA H-bonding pattern
Heteromeric assembly architecture
Metal-ligand coordination studies
Zwitterionic amidato chelation mode
Bidentate N,O-coordination geometry
N-iminylamidase activity profiling
Chemoselective N-iminylamide substrate
Enzymatic hydrolysis product specificity

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